5-Methylbicyclo[3.3.1]nonane-1-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of related bicyclic compounds and derivatives, such as 3-aminobicyclo[3.2.1]octane-3-carboxylic acids and 3,9-dioxa-2, 4-diphosphabicyclo[3.3.1]nonanes, involves complex reactions that yield structures with unique properties and potential transport applications (Christensen et al., 1983; Rudi et al., 1983). These syntheses are crucial for understanding the broader class of bicyclic compounds to which "5-Methylbicyclo[3.3.1]nonane-1-carboxylic acid" belongs.
Molecular Structure Analysis
The molecular structure of related compounds, including the analysis of their NMR and X-ray diffraction, provides insights into the conformation and stereochemistry of bicyclic systems. For example, the structure and reactivity of novel 1,3,7-trisubstituted bicyclo[3.3.1]nonane derivatives have been described, offering insights into the stereochemical considerations crucial for the synthesis and analysis of "5-Methylbicyclo[3.3.1]nonane-1-carboxylic acid" (Klaić et al., 2002).
Chemical Reactions and Properties
The chemical reactions and properties of bicyclic compounds like "5-Methylbicyclo[3.3.1]nonane-1-carboxylic acid" involve complex rearrangements and reactions with electrophiles. Studies on compounds such as 3-methylene-7-vinylidenebicyclo(3.3.1)nonane have shown unique reactivity patterns, including cyclization to adamantane derivatives (Krasutskii et al., 1986). These reactions highlight the intricate behavior of bicyclic compounds under various conditions.
Scientific Research Applications
Synthetic and Crystallographic Studies
- Field : Crystallography and Synthetic Chemistry .
- Application : Bicyclo[3.3.1]nonane derivatives, including unsaturated ones, are used in synthetic and crystallographic studies . They are used to examine the impact of unsaturation on crystal structures and intermolecular networks .
- Method : The syntheses and crystal structures of four unsaturated bicyclo[3.3.1]nonane derivatives containing various functionalities are presented . Their intermolecular interactions are examined .
- Results : The impact of unsaturation on crystal structures and intermolecular networks of the six-membered rings was found to be significant . The hydrogen bonds in the starting bicyclononane diene diol rac - 1, and the weaker hydrogen bonds in the dienone rac - 2, and the bromo and nitrile derivatives, rac - 3, rac - 4 and (+)- 4, respectively, were found significant for the overall structure .
Anticancer Chemotherapeutics
- Field : Biomedical Research .
- Application : Bicyclo[3.3.1]nonane derivatives are being explored for their potential as anticancer chemotherapeutics . They are attractive to researchers for use in asymmetric catalysis or as potent anticancer entities along with their successful applications as ion receptors, metallocycles, and molecular tweezers .
- Method : This involves the construction of diversely functionalized bicyclo[3.3.1]nonanes and their heteroanalogues, and the delineation of their anticancer activities with few selective compounds .
- Results : The bicyclo[3.3.1]nonane moiety is predominant in most biologically active natural products owing to its exceptional characteristics compared to others .
Bioactive Benzophenones and Cytostatic Metabolites
- Field : Biomedical Research .
- Application : Some naturally occurring bioactive benzophenones and cytostatic metabolites such as gymnastatins F, G, and Q along with their diacetates and triacetates also contain the bicyclo[3.3.1]nonane core unit . These compounds are most abundant among the polyprenylated acylphloroglucinols (PPAPs), for example, clusianone, garsubellin A, aristophenone A .
- Method : This involves the extraction of valuable compounds from various plants to isolate many life-saving medicines, along with their other applications .
- Results : The bicyclo[3.3.1]nonane moiety is predominant in most biologically active natural products owing to its exceptional characteristics compared to others .
properties
IUPAC Name |
5-methylbicyclo[3.3.1]nonane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O2/c1-10-4-2-6-11(8-10,9(12)13)7-3-5-10/h2-8H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIKIESMRPJSYAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC(C1)(CCC2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methylbicyclo[3.3.1]nonane-1-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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